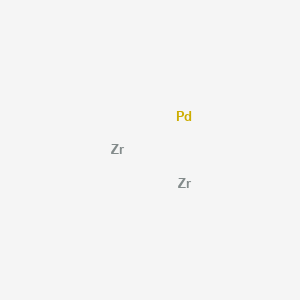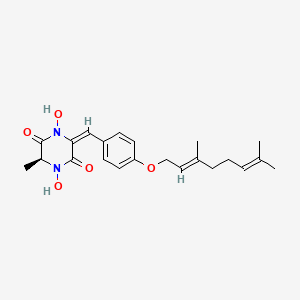
Mycelianamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mycelianamide is a naturally occurring compound first isolated from the fungus Penicillium griseo-fulvum. It is known for its antibiotic properties and has a molecular formula of C₂₂H₂₈N₂O₅.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of mycelianamide has been achieved using p-geranyloxybenzaldehyde and ethyl nitroacetate as starting materials . The synthesis involves several steps, including the formation of key intermediates and the final cyclization to form the this compound structure. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound involves fermentation processes using the fungus Penicillium griseo-fulvum. The fermentation conditions, such as temperature, pH, and nutrient availability, are optimized to maximize the yield of this compound. Post-fermentation, the compound is extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Mycelianamide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Mycelianamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic methodologies.
Biology: this compound’s antibiotic properties make it a valuable tool in microbiological research for studying bacterial resistance and developing new antibiotics.
Medicine: The compound’s potential therapeutic effects are being explored for the treatment of various infections and diseases.
Wirkmechanismus
The mechanism of action of mycelianamide involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
- Gliotoxin
- Aspergillic acid
- Echinulin
Mycelianamide stands out due to its unique combination of functional groups and its specific mode of action, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
22775-52-6 |
|---|---|
Molekularformel |
C22H28N2O5 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
(3E,6S)-3-[[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]phenyl]methylidene]-1,4-dihydroxy-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C22H28N2O5/c1-15(2)6-5-7-16(3)12-13-29-19-10-8-18(9-11-19)14-20-22(26)23(27)17(4)21(25)24(20)28/h6,8-12,14,17,27-28H,5,7,13H2,1-4H3/b16-12+,20-14+/t17-/m0/s1 |
InChI-Schlüssel |
JIGPABZIAJWQNM-MSODBRDKSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N(/C(=C/C2=CC=C(C=C2)OC/C=C(\C)/CCC=C(C)C)/C(=O)N1O)O |
Kanonische SMILES |
CC1C(=O)N(C(=CC2=CC=C(C=C2)OCC=C(C)CCC=C(C)C)C(=O)N1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6,7,8-Tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-8-ol;hydrochloride](/img/structure/B14713169.png)
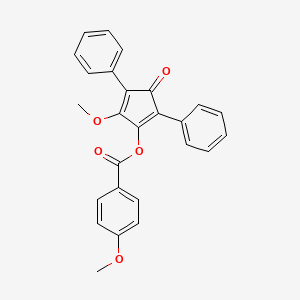
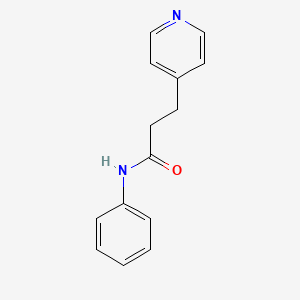
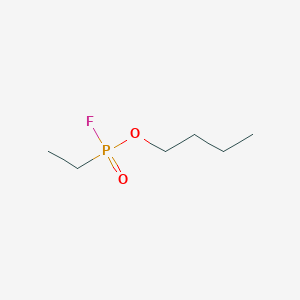
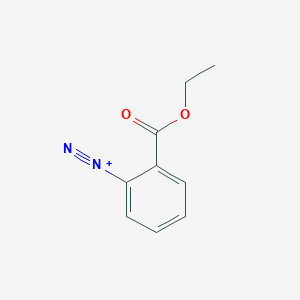
![[4-Azido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B14713197.png)
![5,9-Dioxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-1,4-diyl diacetate](/img/structure/B14713213.png)



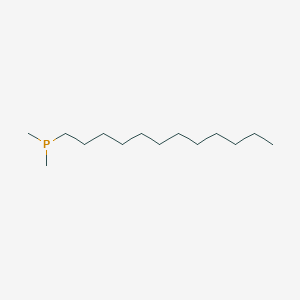
![Quinoxalino[2,3-b]phenazinium, 7,14-diethyl-7,14-dihydro-5-methyl-, methyl sulfate](/img/structure/B14713239.png)

